Stannane, tribromo(3-bromopropyl)-
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Overview
Description
Stannane, tribromo(3-bromopropyl)-: is an organotin compound characterized by the presence of three bromine atoms and a 3-bromopropyl group attached to a tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, tribromo(3-bromopropyl)- can be synthesized through the reaction of tributyltin hydride with 3-bromopropyl bromide under controlled conditions. The reaction typically involves the use of a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of stannane, tribromo(3-bromopropyl)- often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Stannane, tribromo(3-bromopropyl)- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form stannane derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation of stannane, tribromo(3-bromopropyl)- can lead to the formation of tin oxides and other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide or potassium fluoride, typically in polar aprotic solvents like acetone or dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed in aqueous or organic solvents.
Major Products:
Substitution: Formation of various organotin compounds depending on the nucleophile used.
Reduction: Formation of less brominated stannane derivatives.
Oxidation: Formation of tin oxides and other oxidized tin compounds.
Scientific Research Applications
Chemistry: Stannane, tribromo(3-bromopropyl)- is used as a precursor in the synthesis of other organotin compounds. It serves as a reagent in organic transformations, including cross-coupling reactions and polymerization processes.
Biology and Medicine: Research into the biological activity of organotin compounds has shown potential applications in antifungal and antibacterial treatments. Stannane, tribromo(3-bromopropyl)- is studied for its potential use in developing new pharmaceuticals.
Industry: In the industrial sector, stannane, tribromo(3-bromopropyl)- is used in the production of specialty polymers and materials with unique properties. It is also employed in the manufacture of coatings and adhesives.
Mechanism of Action
The mechanism by which stannane, tribromo(3-bromopropyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the reactivity and stability of the compound. The 3-bromopropyl group can undergo further chemical modifications, allowing for the creation of a wide range of derivatives with specific properties.
Comparison with Similar Compounds
- Stannane, tribromo(3-chloropropyl)-
- Stannane, tribromo(3-fluoropropyl)-
- Stannane, tribromo(3-iodopropyl)-
Comparison: Stannane, tribromo(3-bromopropyl)- is unique due to the presence of the 3-bromopropyl group, which imparts specific reactivity and stability characteristics. Compared to its chlorinated, fluorinated, and iodinated counterparts, the bromine atoms in stannane, tribromo(3-bromopropyl)- offer a balance between reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
61222-01-3 |
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Molecular Formula |
C3H6Br4Sn |
Molecular Weight |
480.41 g/mol |
IUPAC Name |
tribromo(3-bromopropyl)stannane |
InChI |
InChI=1S/C3H6Br.3BrH.Sn/c1-2-3-4;;;;/h1-3H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
VPKMVBUHAOSIAV-UHFFFAOYSA-K |
Canonical SMILES |
C(CBr)C[Sn](Br)(Br)Br |
Origin of Product |
United States |
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